1-Chloro-5-fluoroisoquinoline
Overview
Description
1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN. It is a member of the isoquinoline family, which are heterocyclic aromatic organic compounds.
Preparation Methods
The synthesis of 1-Chloro-5-fluoroisoquinoline can be achieved through various methods. One common approach involves the reaction of 5-fluoroisoquinoline with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .
Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-Chloro-5-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of this compound can lead to the formation of quinoline derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted isoquinolines and quinolines .
Scientific Research Applications
1-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoroisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by binding to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This interaction stabilizes DNA strand breaks, blocking the progress of the replication fork and ultimately leading to cell death .
Comparison with Similar Compounds
1-Chloro-5-fluoroisoquinoline can be compared with other similar compounds such as:
1-Chloroisoquinoline: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
5-Fluoroisoquinoline: Lacks the chlorine atom, which affects its ability to participate in certain substitution reactions.
1-Bromo-5-fluoroisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-chloro-5-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPOKQSRYDGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623860 | |
Record name | 1-Chloro-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435278-02-7 | |
Record name | 1-Chloro-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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